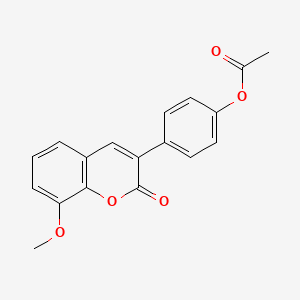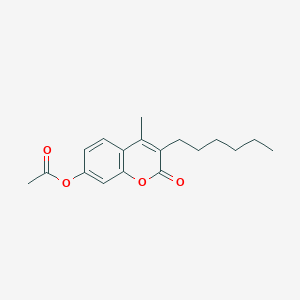![molecular formula C23H28N2O7S B11153689 N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine](/img/structure/B11153689.png)
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID is a complex organic compound that features a cyclopenta[c]chromen structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID typically involves multi-step organic reactions. The key steps may include:
Formation of the cyclopenta[c]chromen core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: The methyl, oxo, and other functional groups are introduced through various organic reactions such as alkylation, oxidation, and acylation.
Coupling reactions: The final steps involve coupling the intermediate compounds to form the complete structure.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
化学反応の分析
Types of Reactions
3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors to modulate biological responses.
Signal transduction: The compound may affect signal transduction pathways to exert its effects.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopenta[c]chromen derivatives with different functional groups. Examples include:
- 3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID analogs with different substituents.
- Other chromen derivatives with similar core structures but different functional groups.
Uniqueness
The uniqueness of 3-{2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]-4-(METHYLSULFANYL)BUTANAMIDO}PROPANOIC ACID lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
特性
分子式 |
C23H28N2O7S |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
3-[[(2S)-2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H28N2O7S/c1-13-10-17(21-14-4-3-5-15(14)23(30)32-18(21)11-13)31-12-19(26)25-16(7-9-33-2)22(29)24-8-6-20(27)28/h10-11,16H,3-9,12H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1 |
InChIキー |
CGYCXCFUKKCBRG-INIZCTEOSA-N |
異性体SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](CCSC)C(=O)NCCC(=O)O |
正規SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC(CCSC)C(=O)NCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11153622.png)
![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-valine](/img/structure/B11153633.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxoimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11153647.png)
![trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11153648.png)
![N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]-D-phenylalanine](/img/structure/B11153655.png)
![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B11153665.png)
![methyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B11153670.png)

![3-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11153680.png)
![(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B11153692.png)
![5-butyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11153699.png)

